molecular formula C15H17NO4S3 B2697834 (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-60-3

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2697834
CAS No.: 853903-60-3
M. Wt: 371.48
InChI Key: PUGZIOMTHQYEIX-LCYFTJDESA-N
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Description

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a synthetic thiazolidin-4-one derivative offered as a high-purity chemical reagent for research applications. This compound belongs to a class of heterocyclic molecules known for a wide spectrum of biological activities, positioning it as a valuable scaffold in medicinal chemistry and drug discovery research. The core thiazolidin-4-one structure is synthetically versatile, allowing for modifications at the 2, 3, and 5 positions, which can be leveraged to optimize biological activity and physicochemical properties . Thiazolidin-4-one derivatives have demonstrated significant potential in diverse research areas, including investigations for antioxidant, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . The Z-configuration (zusammen) of the benzylidene group at the 5th position and the presence of the 4-isopropyl substituent on the benzylidene ring are key structural features that influence the compound's three-dimensional shape, potential for target interactions, and overall bioactivity. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in bioactivity screening assays. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S3/c1-10(2)12-5-3-11(4-6-12)9-13-14(17)16(15(21)22-13)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGZIOMTHQYEIX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a sulfonic acid moiety, which is crucial for its biological activity. The presence of the isopropylbenzylidene group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight305.41 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot specified

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that this class exhibits significant activity against various bacterial and fungal pathogens.

  • Antibacterial Activity :
    • The compound demonstrated notable efficacy against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .
    • In a comparative study, derivatives showed varying levels of activity against common nosocomial pathogens, indicating potential for clinical applications .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties, particularly against Candida species, reinforcing its utility in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays revealed that the compound inhibited cell growth in leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7) cell lines with GI50 values in the micromolar range .
    • The presence of specific substituents on the thiazolidinone ring was found to enhance cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as VHR phosphatase. Docking studies suggest that the sulfonic acid group mimics phosphate groups, facilitating binding to the enzyme's active site .
  • Induction of Apoptosis :
    • It has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death through caspase-independent mechanisms .

Case Studies

Several studies have highlighted the efficacy and safety profile of thiazolidinone derivatives:

  • Clinical Observations :
    • A study involving ICU patients indicated that new thiazolidinone derivatives had significant antimicrobial effects against prevalent pathogens causing healthcare-associated infections .
  • Preclinical Models :
    • Animal models demonstrated that these compounds did not exhibit significant immunotoxic effects while showing moderate anti-inflammatory activity, making them suitable candidates for further development .

Scientific Research Applications

Anticancer Research

The thiazolidinone derivatives, including the target compound, have shown significant promise in anticancer applications. The structure of these compounds allows for interactions with various biological targets, leading to cytotoxic effects against multiple cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated several thiazolidinone derivatives for their cytotoxic activities against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound exhibited notable inhibitory activity with IC50 values comparable to established chemotherapeutics .
    • Another derivative demonstrated an IC50 of 4.4 µM against A2780 ovarian cancer cells, indicating its potential as a more effective alternative to cisplatin .
  • Mechanism of Action :
    • The anticancer activity of thiazolidinones is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds with bulky substituents at the para position have shown enhanced bioactivity by stabilizing microtubules, which are critical for cell division .
  • Structure-Activity Relationship :
    • The presence of specific substituents on the thiazolidinone core significantly influences the cytotoxicity of these compounds. For example, variations in the phenyl ring substituents can lead to differing levels of activity against various cancer types .

Antioxidant Properties

Thiazolidinone derivatives also exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Findings on Antioxidant Activity

  • Evaluation of Lipid Peroxidation :
    • The antioxidant activity of related thiazolidinones was assessed using the TBARS assay, revealing that certain modifications significantly increased their ability to inhibit lipid peroxidation . For instance, specific substitutions led to enhanced protective effects against oxidative damage.
  • Comparison with Standard Antioxidants :
    • Some derivatives outperformed ascorbic acid in terms of antioxidant capacity, indicating their potential use in formulations aimed at reducing oxidative stress .

Therapeutic Potential Beyond Cancer

In addition to anticancer and antioxidant applications, thiazolidinones have been explored for other therapeutic uses.

Other Biological Activities

  • Antidiabetic and Antimicrobial Properties :
    • Thiazolidinones have been reported to possess antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. Furthermore, some derivatives exhibit antimicrobial activity against various pathogens, suggesting a broad spectrum of therapeutic applications .
  • Inhibition of Specific Enzymes :
    • Certain thiazolidinone derivatives have shown inhibitory effects on enzymes involved in disease pathways, such as those linked to viral replication (e.g., HCV NS5B RNA polymerase) and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The following table compares key structural and functional differences between the target compound and analogs reported in the literature:

Compound Core Structure Substituents Biological Activity Key Findings
(Z)-2-(5-(4-Isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid (Target) Thioxothiazolidinone 4-Isopropylbenzylidene, ethanesulfonic acid Hypothesized: Anticancer, enzyme inhibition Predicted enhanced solubility due to sulfonic acid; lipophilicity from isopropyl group
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one () Thioxothiazolidinone 3-Fluorobenzylidene Anticancer Moderate cytotoxicity against MCF-7 (IC₅₀: 12.5 μM) via apoptosis induction
4-Oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene benzenesulfonamides () Thiazolidinone-sulfonamide 2-Oxoindolin-3-ylidene, sulfonamide Carbonic anhydrase inhibition, anticancer IC₅₀: 8.3 nM for CA IX; potent antiproliferative activity against HCT-116
5-(4-Methoxyphenyl)methylene-4-thiazolidinones () Thiazolidinone 4-Methoxyphenyl, hydrazono Antimicrobial Moderate activity against S. aureus (MIC: 32 μg/mL)

Key Observations:

Sulfonic acid vs. Sulfonamide: The ethanesulfonic acid moiety in the target compound likely improves aqueous solubility compared to sulfonamide derivatives (), which balance solubility with membrane permeability .

Synthetic Pathways: The target compound’s synthesis likely follows a Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-isopropylbenzaldehyde, analogous to the protocol for 3-fluorobenzylidene derivatives () .

Biological Activity Trends: Thiazolidinones with electron-deficient aromatic substituents (e.g., 3-fluorobenzylidene) show stronger anticancer activity, possibly due to enhanced electrophilicity facilitating DNA or protein adduct formation . Sulfonamide/sulfonic acid derivatives (, Target) exhibit dual functionality: enzyme inhibition (e.g., carbonic anhydrase) and improved pharmacokinetics .

Q & A

Q. Key Considerations :

  • Sodium acetate acts as a catalyst for aldol condensation .
  • Recrystallization solvents (e.g., DMF/EtOH vs. AcOH) influence purity and crystal structure .

How is the compound characterized using spectroscopic and analytical methods?

Basic
Structural confirmation relies on:

  • IR Spectroscopy : C=O (1703 cm⁻¹), C=S (1228 cm⁻¹), and NH/OH stretches (3180–3523 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.45–7.65 ppm), =CH (δ 7.80 ppm), and NH/OH (δ 10.15–12.80 ppm) .
    • ¹³C NMR : Carbonyl (δ 167–174 ppm), thiazolidinone ring (δ 152–162 ppm) .
  • Melting Points : Consistency across batches (e.g., 226–228°C for intermediates) validates purity .

How can reaction conditions be optimized to improve yield and purity?

Advanced
Optimization involves systematic screening of:

  • Solvents : Ethanol outperforms DMF or AcOH in microwave-assisted reactions (94% vs. 75% yield) .
  • Bases : K₂CO₃ > NaOAc in nucleophilic substitution reactions (e.g., alkylation of thiol groups) .
  • Time : Microwave irradiation reduces reaction time (30–50 min vs. 2–3 h for conventional methods) .

Example Optimization Table (from ):

SolventBaseTime (min)Yield (%)
EthanolK₂CO₃4094
DMFNaOAc12075

How to resolve contradictions in spectroscopic data from different synthesis batches?

Advanced
Discrepancies in NMR/IR data often arise from:

  • Tautomerism : Thioxothiazolidinone derivatives exhibit keto-enol tautomerism, altering spectral peaks .
  • Recrystallization Artifacts : Solvent polarity (e.g., AcOH vs. EtOH) affects hydrogen bonding and crystal packing .
  • Impurities : Unreacted aldehydes or byproducts (e.g., disulfides) require column chromatography or HPLC purification .

Q. Mitigation Strategies :

  • Use deuterated solvents for NMR to stabilize tautomers .
  • Validate purity via HPLC (≥95% purity threshold) .

What experimental designs are suitable for studying the environmental fate of the compound?

Advanced
Adopt a tiered approach (per ):

Laboratory Studies :

  • Degradation : Hydrolysis/photolysis under controlled pH/UV conditions.
  • Partitioning : Measure logP and water solubility to predict bioaccumulation.

Field Studies :

  • Use randomized block designs with split-split plots to assess soil/water distribution .
  • Monitor abiotic/biotic compartments (e.g., sediment, fish tissues) over multiple seasons .

Q. Key Metrics :

  • EC₅₀ (aquatic toxicity) and BCF (bioaccumulation factor) for risk assessment .

What are the key considerations in designing thiazolidinone derivatives for biological activity studies?

Q. Advanced

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and binding to cysteine proteases .
    • Replace 4-isopropylbenzylidene with heterocycles (e.g., benzoimidazole) for anticancer activity .
  • Mechanistic Studies :
    • Use molecular docking to predict interactions with targets (e.g., COX-1, MurB enzyme) .
    • Validate inhibition kinetics via enzyme assays (e.g., IC₅₀ determination) .

Example Bioactivity Data (from ):

DerivativeTarget EnzymeIC₅₀ (µM)
Benzoimidazole analogMurB2.1

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